molecular formula C19H24O3 B7788559 4-Androsten-3,11,17-trione

4-Androsten-3,11,17-trione

Cat. No.: B7788559
M. Wt: 300.4 g/mol
InChI Key: RZRPTBIGEANTGU-UHFFFAOYSA-N
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Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Androsten-3,11,17-trione can be synthesized through several methods. One common approach involves the oxidation of 4-androstene-3,17-dione using specific oxidizing agents . The reaction conditions typically include the use of solvents such as chloroform and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves the microbial transformation of phytosterols. This biotechnological approach utilizes specific strains of microorganisms to convert phytosterols into the desired steroid compound . This method is favored for its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Androsten-3,11,17-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce other steroid derivatives.

    Reduction: Reduction reactions can convert it into different hydroxylated forms.

    Substitution: Substitution reactions can introduce different functional groups into the steroid nucleus.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Chloroform, methanol, ethanol.

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which have different biological activities and applications .

Mechanism of Action

The primary mechanism of action of 4-androsten-3,11,17-trione involves its role as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1. This enzyme is responsible for the conversion of cortisone to cortisol, a hormone involved in stress response and metabolism. By inhibiting this enzyme, this compound can reduce cortisol levels, leading to decreased fat accumulation and increased muscle mass .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Androsten-3,11,17-trione is unique due to its specific inhibition of 11β-hydroxysteroid dehydrogenase type 1, which distinguishes it from other similar compounds. This unique mechanism of action makes it particularly valuable in research focused on metabolic regulation and potential therapeutic applications .

Properties

IUPAC Name

10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,17H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRPTBIGEANTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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